molecular formula C16H12N2OS B14483139 (4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole CAS No. 64959-96-2

(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole

Cat. No.: B14483139
CAS No.: 64959-96-2
M. Wt: 280.3 g/mol
InChI Key: AMMLCSXSROXPGR-IYBDPMFKSA-N
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Description

(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This specific compound is characterized by its unique thieno[3,4-c][1,2,5]oxadiazole core, which is fused with two phenyl groups. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

The synthesis of (4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with benzoin in the presence of an acid catalyst, followed by cyclization to form the oxadiazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl groups would yield nitro-substituted derivatives.

Scientific Research Applications

(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Research has explored its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.

Mechanism of Action

The mechanism of action of (4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole involves its interaction with specific molecular targets. For example, in anticancer research, the compound may inhibit enzymes such as thymidylate synthase or topoisomerase, leading to the disruption of DNA synthesis and cell proliferation. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole can be compared with other oxadiazole derivatives, such as:

    1,2,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.

    1,3,4-Oxadiazole: Widely studied for its anticancer and antimicrobial properties.

    1,2,5-Oxadiazole (Furazan): Used in high-energy materials and explosives.

The uniqueness of this compound lies in its thieno-fused structure, which imparts distinct electronic and steric properties, making it suitable for specific applications that other oxadiazole derivatives may not be able to fulfill.

Properties

CAS No.

64959-96-2

Molecular Formula

C16H12N2OS

Molecular Weight

280.3 g/mol

IUPAC Name

(4R,6S)-4,6-diphenyl-4,6-dihydrothieno[3,4-c][1,2,5]oxadiazole

InChI

InChI=1S/C16H12N2OS/c1-3-7-11(8-4-1)15-13-14(18-19-17-13)16(20-15)12-9-5-2-6-10-12/h1-10,15-16H/t15-,16+

InChI Key

AMMLCSXSROXPGR-IYBDPMFKSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2C3=NON=C3[C@@H](S2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2C3=NON=C3C(S2)C4=CC=CC=C4

Origin of Product

United States

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